Methyl 4-methoxy-3-{[4-(thiolan-3-yl)-1,4-diazepan-1-yl]sulfonyl}benzoate
Description
Methyl 4-methoxy-3-{[4-(thiolan-3-yl)-1,4-diazepan-1-yl]sulfonyl}benzoate is a benzoate ester derivative featuring a methoxy group at the 4-position and a sulfonyl group at the 3-position. The sulfonyl moiety is linked to a 1,4-diazepane ring substituted with a thiolan-3-yl (tetrahydrothiophene) group. Replacing the benzamide group with a methyl ester would yield a molecular weight slightly lower than 399.5 g/mol.
Properties
IUPAC Name |
methyl 4-methoxy-3-[[4-(thiolan-3-yl)-1,4-diazepan-1-yl]sulfonyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O5S2/c1-24-16-5-4-14(18(21)25-2)12-17(16)27(22,23)20-8-3-7-19(9-10-20)15-6-11-26-13-15/h4-5,12,15H,3,6-11,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZZICXMXBJJRRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OC)S(=O)(=O)N2CCCN(CC2)C3CCSC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-methoxy-3-{[4-(thiolan-3-yl)-1,4-diazepan-1-yl]sulfonyl}benzoate typically involves multiple steps, including the formation of the benzoate ester, the introduction of the methoxy group, and the incorporation of the thiolane and diazepane rings. Common synthetic routes may involve:
Esterification: The benzoate ester can be formed by reacting 4-methoxybenzoic acid with methanol in the presence of a strong acid catalyst.
Thiolane Ring Formation: The thiolane ring can be introduced through a cyclization reaction involving a suitable thiol precursor.
Diazepane Ring Formation: The diazepane ring can be synthesized by reacting a suitable amine with a dihaloalkane under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-methoxy-3-{[4-(thiolan-3-yl)-1,4-diazepan-1-yl]sulfonyl}benzoate can undergo various chemical reactions, including:
Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4-methoxy-3-{[4-(thiolan-3-yl)-1,4-diazepan-1-yl]sulfonyl}benzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 4-methoxy-3-{[4-(thiolan-3-yl)-1,4-diazepan-1-yl]sulfonyl}benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural Analogues with Sulfonylurea Moieties
Several methyl benzoate derivatives with sulfonylurea groups are listed in the Pesticide Chemicals Glossary (2001), including:
- Metsulfuron-methyl : Features a 4-methoxy-6-methyl-1,3,5-triazin-2-yl group attached to the sulfonylurea backbone.
- Tribenuron-methyl : Contains a 4-methoxy-6-methylpyrimidin-2-yl group.
- Ethametsulfuron-methyl: Substituted with a 4-ethoxy-6-methylamino-1,3,5-triazin-2-yl group.
Key Differences :
Functional Group Variations
- Methyl 4-{[5-(phenylcarbamoyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate (Key Organics Limited, 2021): Molecular formula: C₁₈H₁₅N₃O₄S (MW: 369.4 g/mol). Features a thiadiazole-carbamoyl group instead of the diazepane-thiolan system. The thiadiazole ring confers rigidity and hydrogen-bonding capacity, which may influence target selectivity compared to the flexible diazepane-thiolan system .
Physicochemical Properties
Notable Trends:
- The methyl ester group common to all compounds enhances volatility and hydrolysis susceptibility compared to carboxylic acids or amides.
Biological Activity
Methyl 4-methoxy-3-{[4-(thiolan-3-yl)-1,4-diazepan-1-yl]sulfonyl}benzoate is a complex organic compound that has garnered interest due to its potential biological activities. This article explores its synthesis, structural characteristics, and biological effects, particularly in the context of neurological disorders and other therapeutic applications.
Chemical Structure and Synthesis
The compound features a sulfonamide group, which is known for its diverse biological activities. The synthesis typically involves several steps, including the formation of the diazepane ring and the introduction of the thiolane moiety. The general synthetic pathway can be summarized as follows:
- Formation of Diazepane Ring : This is achieved through cyclization reactions involving suitable amine and halide precursors.
- Introduction of Thiolane Group : Nucleophilic substitution reactions are employed to incorporate the thiolane moiety.
- Attachment of Methyl 4-Methoxybenzoate : This final step usually involves esterification reactions.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, such as neurotransmitter systems or enzymes involved in neurodegenerative processes. The sulfonamide group may enhance its ability to modulate these targets, potentially offering therapeutic benefits in treating neurological disorders.
Pharmacological Studies
Research indicates that compounds with similar structures have demonstrated significant effects on various biological systems:
Data Table: Biological Activity Summary
Neuropharmacological Effects
In a study examining similar sulfonamide derivatives, researchers found that certain compounds could effectively modulate neurotransmitter systems. These findings suggest that this compound may also possess similar properties, warranting further investigation into its neuropharmacological effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
